2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide
CAS No.: 667412-99-9
Cat. No.: VC4946501
Molecular Formula: C17H21N3OS
Molecular Weight: 315.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667412-99-9 |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.44 |
| IUPAC Name | 2-cyano-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
| Standard InChI | InChI=1S/C17H21N3OS/c1-4-17(2,3)11-5-6-12-13(10-19)16(22-14(12)9-11)20-15(21)7-8-18/h11H,4-7,9H2,1-3H3,(H,20,21) |
| Standard InChI Key | DGYFNAYHESBGPF-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound’s IUPAC name, 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide, reflects its substitution pattern: a benzothiophene ring system fused to a cyclohexene moiety (4,5,6,7-tetrahydro), substituted at positions 2 and 3 with cyano groups and at position 6 with a 1,1-dimethylpropyl (tert-amyl) chain. Alternative names include:
Molecular and Structural Data
The molecular formula C₁₇H₂₁N₃OS corresponds to a molar mass of 315.44 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 667412-99-9 |
| ChemSpider ID | 256073 (related analog) |
| Hazard Classification | IRRITANT |
Structural Elucidation and Functional Groups
Core Benzothiophene Framework
The 4,5,6,7-tetrahydro-1-benzothiophene moiety consists of a benzannulated thiophene ring system partially saturated to form a cyclohexene ring. This saturation reduces aromaticity compared to fully conjugated thiophenes, potentially enhancing solubility and altering electronic properties .
Substituent Analysis
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Position 2: A cyano group (–C≡N) and an acetamide group (–NHCOCH₂CN) are attached. The acetamide’s methylene bridge links to a second cyano group, creating a β-cyanoacetamide motif.
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Position 3: A second cyano group enhances electron-withdrawing effects, polarizing the thiophene ring.
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Position 6: A 1,1-dimethylpropyl (tert-amyl) group introduces steric bulk and lipophilicity, likely influencing membrane permeability in biological systems .
Spectroscopic Signatures
While experimental NMR or IR data are absent in available sources, analogous compounds exhibit characteristic signals:
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Cyano groups: Strong IR absorption near 2200–2250 cm⁻¹.
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Amide protons: ¹H NMR resonances at δ 6.5–8.0 ppm (for –NH–) .
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The compound’s synthesis likely involves sequential functionalization of a tetrahydrobenzothiophene precursor. A plausible route includes:
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Thiophene Annulation: Cyclization of a diene with sulfur under Friedel-Crafts conditions to form the tetrahydrobenzothiophene core .
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Cyano Group Introduction: Nitrile formation via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide .
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Acetamide Installation: Acylation of a primary amine intermediate with chloroacetonitrile followed by cyanation .
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents on the thiophene ring.
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Steric Hindrance: The tert-amyl group may complicate reactions at position 6, necessitating bulky catalysts or high-temperature conditions .
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at 2.8 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for transmembrane transport.
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Aqueous Solubility: Low (<1 mg/mL at 25°C) due to the hydrophobic tert-amyl group and aromatic system .
Thermal Stability
No experimental melting or boiling points are reported. Analogous acetamides decompose above 200°C, suggesting similar stability .
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